N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Overview
Description
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure combining a nitrofuran moiety with a tetrahydrobenzothiolo pyrimidine framework, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common approach includes the condensation of 5-nitrofuran-2-carbaldehyde with an appropriate amine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential antimicrobial and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It is investigated for its use in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial or anticancer activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine can be compared with similar compounds such as:
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound also features a nitrofuran moiety and exhibits antimicrobial activity.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are known for their kinase inhibitory activity and potential anticancer properties.
The uniqueness of N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-amine lies in its specific structural combination, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-20(22)12-6-5-9(23-12)7-18-19-14-13-10-3-1-2-4-11(10)24-15(13)17-8-16-14/h5-8H,1-4H2,(H,16,17,19)/b18-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWPCDZACKSMGW-WSVATBPTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(O4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C\C4=CC=C(O4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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